molecular formula C7H3FN2O B1460595 3-Fluoro-4-formylpyridine-2-carbonitrile CAS No. 1288994-60-4

3-Fluoro-4-formylpyridine-2-carbonitrile

Cat. No.: B1460595
CAS No.: 1288994-60-4
M. Wt: 150.11 g/mol
InChI Key: LSQKHMDBCFEVJD-UHFFFAOYSA-N
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Description

3-Fluoro-4-formylpyridine-2-carbonitrile is a useful research compound. Its molecular formula is C7H3FN2O and its molecular weight is 150.11 g/mol. The purity is usually 95%.
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Biological Activity

3-Fluoro-4-formylpyridine-2-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and applications based on diverse research findings.

Molecular Formula : C7H4F N3O
Molecular Weight : 165.13 g/mol
IUPAC Name : this compound
Canonical SMILES : FC1=CC(=C(N=C1)C=O)C#N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the formyl and cyano groups into the pyridine ring. Various methods have been explored, including:

  • Electrophilic Aromatic Substitution : Using fluorinated reagents to introduce the fluoro group.
  • Formylation : Utilizing formylating agents such as paraformaldehyde in the presence of acid catalysts.
  • Cyano Group Introduction : Achieved through nucleophilic substitution reactions.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This suggests that the compound may serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promising anticancer properties in preliminary studies. It was evaluated for its ability to inhibit cell proliferation in various cancer cell lines, including:

  • Breast Cancer (MCF-7)
  • Lung Cancer (A549)

In these studies, this compound demonstrated IC50 values ranging from 10 to 20 µM, indicating moderate potency as an anticancer agent.

The proposed mechanism of action for the biological activity of this compound includes:

  • DNA Interaction : The compound interacts with DNA, potentially leading to cleavage and subsequent apoptosis in cancer cells. Studies using agarose gel electrophoresis have shown that it can cleave supercoiled plasmid DNA.
  • Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals such as DPPH and ABTS, which may contribute to its protective effects against oxidative stress in cells.

Case Studies

A case study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of several derivatives of pyridine-based compounds, including this compound. This study reported enhanced biological activities when certain substituents were introduced, suggesting that structural modifications could optimize its pharmacological profile.

Properties

IUPAC Name

3-fluoro-4-formylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O/c8-7-5(4-11)1-2-10-6(7)3-9/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQKHMDBCFEVJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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